

Spectroscopic Comparison Guide: 3-Chloro-4-vinylpyridine vs. Precursors

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Compound of Interest

Compound Name: 3-Chloro-4-vinylpyridine

CAS No.: 1168722-58-4

Cat. No.: B1404089

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Executive Summary

3-Chloro-4-vinylpyridine is a functionalized monomer used in the synthesis of advanced polymers (e.g., for heavy metal filtration) and pharmaceutical intermediates (e.g., tetrahydronaphthyridines). Its synthesis typically proceeds via a Wittig olefination of 3-chloroisonicotinaldehyde.

For researchers, the critical quality attribute (CQA) is the complete conversion of the aldehyde carbonyl group to the vinyl moiety without inducing spontaneous polymerization. This guide outlines the specific spectroscopic markers (NMR, IR) required to validate this transformation and assess product purity.

Key Performance Differentiators

| | | |
|----------------|-------------------------------------------------------------|---------------------------------------------------------------------------------|
| Feature | Precursor: 3-Chloroisonicotinaldehyde | Product: 3-Chloro-4-vinylpyridine |
| Reactivity | Electrophilic (Aldehyde); Stable under standard conditions. | Nucleophilic (Vinyl); Highly prone to spontaneous polymerization. |
| Storage | Standard cool, dry storage. | Must be stored at -20°C, often with radical inhibitors (e.g., hydroquinone).[1] |
| Physical State | Solid/Oil (Yellowish). | Liquid (Colorless to Brown); Viscosity increases with polymerization. |

Synthetic Pathway & Mechanism

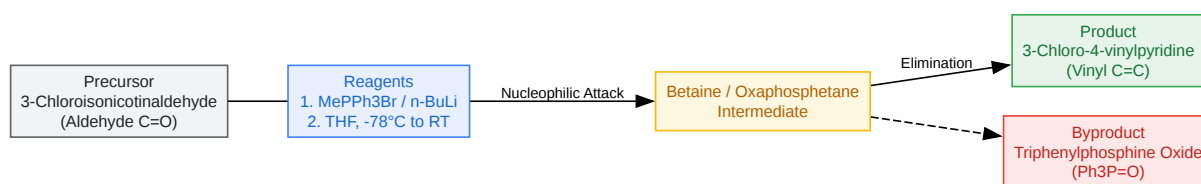
To understand the spectroscopic shifts, one must understand the structural change. The synthesis replaces the carbonyl oxygen (

) with a methylene group (

).

Reaction Scheme (Wittig Olefination)

The following diagram illustrates the conversion of the aldehyde precursor to the vinyl product using methyltriphenylphosphonium bromide.



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Figure 1: Synthetic workflow for the preparation of **3-Chloro-4-vinylpyridine**.

Spectroscopic Characterization

A. Proton NMR (¹H-NMR) Comparison

The most definitive method for verification is

¹H-NMR. The disappearance of the aldehyde proton and the appearance of the vinyl "ABC" system are diagnostic.

1. Precursor: 3-Chloroisonicotinaldehyde

- Diagnostic Signal: A sharp singlet at ~10.4 ppm (Aldehyde -CHO).
- Aromatic Region: Due to the electron-withdrawing nature of the carbonyl and chlorine, the aromatic protons are significantly deshielded.
 - H2 (s): ~8.75 ppm (Ortho to N, Ortho to Cl).
 - H6 (d): ~8.65 ppm (Ortho to N).
 - H5 (d): ~7.80 ppm.^[2]

2. Product: 3-Chloro-4-vinylpyridine^{[3][4][5][6]}

- Diagnostic Signal: The aldehyde peak at 10.4 ppm must be absent.
- Vinyl Group: Appears as a characteristic pattern of three signals (dd) in the 5.0–7.0 ppm range.
 - (Terminal, cis to ring): ~5.60 ppm (doublet, Hz).
 - (Terminal, trans to ring): ~6.00 ppm (doublet, Hz).
 - (Internal, attached to ring): ~6.95 ppm (doublet of doublets).
- Aromatic Region: The conjugation of the vinyl group shields the ring protons slightly compared to the aldehyde.

- H2 (s): ~8.50 ppm.
- H6 (d): ~8.40 ppm.
- H5 (d): ~7.40 ppm.

Table 1: Comparative

H-NMR Shifts (in

)

| Proton Position | Precursor Shift (ppm) | Product Shift (ppm) | Multiplicity |
|-----------------|-----------------------|---------------------|--------------|
| Aldehyde (-CHO) | 10.40 | Absent | Singlet |
| Vinyl (-CH=) | Absent | 6.95 | dd |
| Vinyl (=CH) | Absent | 5.60, 6.00 | d, d |
| Aromatic H2 | 8.75 | 8.50 | Singlet |
| Aromatic H6 | 8.65 | 8.40 | Doublet |
| Aromatic H5 | 7.80 | 7.40 | Doublet |

B. Infrared (FT-IR) Spectroscopy

IR is useful for quick quality control (QC) to ensure no unreacted aldehyde remains.

- Precursor (Aldehyde): Strong, sharp band at 1700–1720 cm (C=O stretch).
- Product (Vinyl):
 - Disappearance of the 1700 cm band.

- Appearance of C=C alkene stretch at 1625–1635 cm⁻¹.
- Appearance of C-H out-of-plane bending (vinyl) at 900–990 cm⁻¹.

Experimental Protocols

Protocol A: Synthesis via Wittig Olefination

This protocol minimizes polymerization risk by maintaining low temperatures.

- Preparation of Ylide:
 - In a flame-dried flask under Argon, suspend Methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF.
 - Cool to 0°C. Add n-Butyllithium (1.1 equiv, 2.5M in hexanes) dropwise. The solution will turn bright yellow (formation of phosphorous ylide). Stir for 30 min.
- Coupling:
 - Cool the mixture to -78°C.
 - Add 3-chloroisonicotinaldehyde (1.0 equiv) dissolved in minimal THF dropwise.
 - Allow the reaction to warm slowly to Room Temperature (RT) over 2 hours.
- Workup:
 - Quench with saturated NaHCO₃ solution.
 - Extract with Diethyl Ether (3 x 10 mL).
 - Note: Avoid Chlorinated solvents if possible during extraction to reduce polymerization risk, though DCM is acceptable if kept cold.

- Dry over

and concentrate in vacuo at <30°C.

- Purification:
 - Flash Chromatography (Hexanes/EtOAc). Add 1% Triethylamine to the silica slurry to prevent acid-catalyzed polymerization of the vinylpyridine on the silica gel.

Protocol B: QC Validation (Self-Validating System)

To ensure the product is suitable for downstream applications (e.g., polymerization or coupling), perform this rapid check:

- Take an aliquot of the purified oil.
- Run

H-NMR:

- Integrate the Vinyl internal proton (~6.95 ppm). Set value to 1.00.
- Check region 10.0–10.5 ppm. Integration must be <0.02 (indicates <2% residual aldehyde).
- Check region 1.0–2.0 ppm.^[1] Broad signals indicate polymerization (poly-vinylpyridine). If found, redistill under vacuum with hydroquinone inhibitor.

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